molecular formula C11H22O B13674609 (Z)-3-Methyl-4-decen-1-ol

(Z)-3-Methyl-4-decen-1-ol

Cat. No.: B13674609
M. Wt: 170.29 g/mol
InChI Key: JDCKKTBNCHNHRR-UHFFFAOYSA-N
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Description

(Z)-3-Methyl-4-decen-1-ol: is an organic compound with the molecular formula C11H22O It is a type of unsaturated alcohol, characterized by the presence of a double bond in the Z-configuration (cis-configuration) and a hydroxyl group (-OH) attached to the carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Grignard Reaction: One common method for synthesizing (Z)-3-Methyl-4-decen-1-ol involves the Grignard reaction. This process typically starts with the preparation of a Grignard reagent, such as methylmagnesium bromide, which is then reacted with an appropriate aldehyde or ketone to form the desired alcohol.

    Hydroboration-Oxidation: Another method involves the hydroboration-oxidation of an alkyne. In this process, an alkyne is first hydroborated using diborane (BH) to form an organoborane intermediate, which is then oxidized with hydrogen peroxide (HO) to yield the alcohol.

Industrial Production Methods: Industrial production of this compound may involve large-scale versions of the above synthetic routes, optimized for efficiency and yield. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (Z)-3-Methyl-4-decen-1-ol can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate (KMnO) and chromium trioxide (CrO).

    Reduction: The compound can be reduced to form saturated alcohols using reducing agents such as lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH).

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl) or phosphorus tribromide (PBr).

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO), chromium trioxide (CrO)

    Reduction: Lithium aluminum hydride (LiAlH), sodium borohydride (NaBH)

    Substitution: Thionyl chloride (SOCl), phosphorus tribromide (PBr)

Major Products:

    Oxidation: Aldehydes, ketones

    Reduction: Saturated alcohols

    Substitution: Alkyl halides

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: (Z)-3-Methyl-4-decen-1-ol is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology:

    Pheromone Research: This compound is studied for its potential role as a pheromone in various insect species, aiding in the understanding of insect behavior and communication.

Medicine:

    Drug Development: Research is ongoing to explore the potential therapeutic applications of this compound and its derivatives in treating various medical conditions.

Industry:

    Fragrance and Flavor Industry: Due to its pleasant odor, this compound is used in the formulation of fragrances and flavors.

Mechanism of Action

The mechanism of action of (Z)-3-Methyl-4-decen-1-ol depends on its specific application. In biological systems, it may interact with specific receptors or enzymes, modulating their activity. For example, as a pheromone, it may bind to olfactory receptors in insects, triggering a behavioral response. The exact molecular targets and pathways involved can vary and are the subject of ongoing research.

Comparison with Similar Compounds

    (E)-3-Methyl-4-decen-1-ol: The E-isomer of the compound, differing in the configuration of the double bond.

    3-Methyl-4-decanol: A saturated analog without the double bond.

    4-Decen-1-ol: A similar compound with a different substitution pattern on the carbon chain.

Uniqueness:

    Configuration: The Z-configuration of the double bond in (Z)-3-Methyl-4-decen-1-ol imparts unique chemical and physical properties compared to its E-isomer.

    Reactivity: The presence of the double bond and hydroxyl group allows for a variety of chemical reactions, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C11H22O

Molecular Weight

170.29 g/mol

IUPAC Name

3-methyldec-4-en-1-ol

InChI

InChI=1S/C11H22O/c1-3-4-5-6-7-8-11(2)9-10-12/h7-8,11-12H,3-6,9-10H2,1-2H3

InChI Key

JDCKKTBNCHNHRR-UHFFFAOYSA-N

Canonical SMILES

CCCCCC=CC(C)CCO

Origin of Product

United States

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